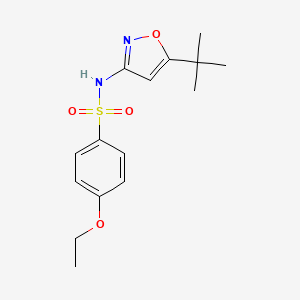
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide, also known as Sulfasalazine, is a drug that has been used in the treatment of inflammatory bowel disease (IBD) for several decades. This drug is a combination of a sulfa antibiotic and an anti-inflammatory drug, making it a unique therapeutic agent for the treatment of IBD.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it is believed that the drug works by inhibiting the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation seen in IBD. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of IBD, this drug has been shown to reduce inflammation in the colon and improve symptoms such as diarrhea and weight loss. In addition, this compound has been shown to inhibit the growth of several bacterial strains that are associated with IBD. However, this drug can also have some negative effects, such as reducing the levels of beneficial bacteria in the gut and increasing the risk of infections.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. This drug is stable and can be easily synthesized using the method described above. In addition, this compound has been extensively studied in animal models of IBD, making it a useful tool for researchers studying this disease. However, there are some limitations to using this drug in lab experiments. For example, the effects of this compound can vary depending on the animal model used and the dose administered.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide. One area of research is the development of new and more effective drug formulations. Another area of research is the study of the long-term effects of this compound on the gut microbiome and the immune system. In addition, researchers are investigating the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Finally, researchers are studying the potential use of this compound in combination with other drugs for the treatment of IBD.
Conclusion
In conclusion, this compound is a unique therapeutic agent that has been extensively studied for its anti-inflammatory properties and potential use in the treatment of IBD. The drug has a well-defined synthesis method and has been shown to have several biochemical and physiological effects. However, there are some limitations to using this drug in lab experiments, and further research is needed to fully understand its mechanism of action and potential uses in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide involves the reaction of 5-tert-butyl-3-isoxazolylamine with 4-chloroethoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product. This method has been used in several studies to obtain pure and stable this compound for further research.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory properties and its potential use in the treatment of IBD. Several studies have shown that this drug can reduce inflammation in the colon and improve symptoms of IBD in animal models. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of several bacterial strains that are associated with IBD.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-11-6-8-12(9-7-11)22(18,19)17-14-10-13(21-16-14)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZPEKMSMPPQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

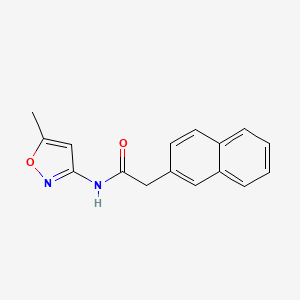
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
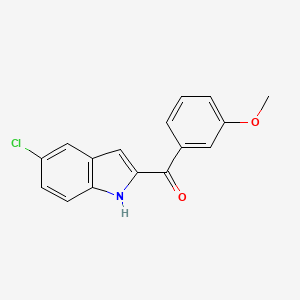
![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
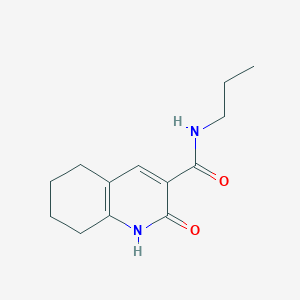
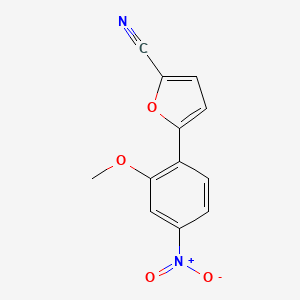
![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)
![6-{[(2S,5R)-5-(thiomorpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5365457.png)